molecular formula C9H12ClN3O B3323361 (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol CAS No. 1638603-70-9

(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol

Cat. No. B3323361
CAS RN: 1638603-70-9
M. Wt: 213.66 g/mol
InChI Key: MCKBYIZPGFJNFU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol, also known as TPA023, is a chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol involves its selective modulation of the activity of GABA-A receptors. GABA-A receptors are composed of five subunits, and this compound binds selectively to the α2 and α3 subunits of GABA-A receptors. This compound enhances the activity of GABA-A receptors by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models and human studies. It has been shown to reduce anxiety-like behavior in the elevated plus maze and light/dark box tests. This compound has also been found to reduce immobility time in the forced swim test, indicating antidepressant-like effects. In addition, this compound has been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol is its selectivity for the α2 and α3 subunits of GABA-A receptors, which reduces the risk of side effects associated with non-selective GABA-A receptor modulators. This compound also has good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, this compound has a relatively short half-life, which limits its duration of action and requires frequent dosing in animal studies.

Future Directions

There are several future directions for the research of (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as epilepsy, insomnia, and addiction. Another direction is to investigate the effects of this compound on different subtypes of GABA-A receptors and their associated physiological functions. Furthermore, the development of more potent and selective GABA-A receptor modulators based on the structure of this compound may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.

Scientific Research Applications

(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to selectively modulate the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This compound has been found to enhance GABAergic neurotransmission, leading to anxiolytic, antidepressant, and antipsychotic effects.

properties

IUPAC Name

2-[(3S)-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-2-1-7-9(13-8)12-6(3-4-14)5-11-7/h1-2,6,11,14H,3-5H2,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKBYIZPGFJNFU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)C=CC(=N2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2=C(N1)C=CC(=N2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175916
Record name (3S)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638603-70-9
Record name (3S)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638603-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
Reactant of Route 2
(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
Reactant of Route 3
(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
Reactant of Route 4
(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
Reactant of Route 5
(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
Reactant of Route 6
(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol

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